4-(6-Bromo-2-oxo-2H-chromene-3-amido)benzoic acid

GPCR pharmacology GPR35 agonists coumarin SAR

4-(6-Bromo-2-oxo-2H-chromene-3-amido)benzoic acid (CAS 312756-47-1) is a defined dual GPR35/GPR55 probe. Human GPR35 EC₅₀: 303 nM; Kᵢ: 81 nM. The 6-bromo substitution and para-benzoic acid amide linkage are essential for receptor selectivity—generic coumarin analogs cannot replicate this activity profile. The bromine atom enables further derivatization via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling; the carboxylic acid supports biotinylation or fluorophore conjugation for chemical probe development. Supplied at 97% purity with CoA and SDS. For reproducible GPCR pharmacology, SAR studies, and target engagement assays.

Molecular Formula C17H10BrNO5
Molecular Weight 388.173
CAS No. 312756-47-1
Cat. No. B2452545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Bromo-2-oxo-2H-chromene-3-amido)benzoic acid
CAS312756-47-1
Molecular FormulaC17H10BrNO5
Molecular Weight388.173
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
InChIInChI=1S/C17H10BrNO5/c18-11-3-6-14-10(7-11)8-13(17(23)24-14)15(20)19-12-4-1-9(2-5-12)16(21)22/h1-8H,(H,19,20)(H,21,22)
InChIKeyAVZZJBFVERTOFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-Bromo-2-oxo-2H-chromene-3-amido)benzoic acid (CAS 312756-47-1): A Brominated Coumarin-3-Carboxamide with Defined GPCR Activity Profile


4-(6-Bromo-2-oxo-2H-chromene-3-amido)benzoic acid (CAS 312756-47-1, molecular formula C₁₇H₁₀BrNO₅, MW 388.17) is a synthetic coumarin-3-carboxamide derivative incorporating a 6‑bromo substitution on the coumarin core and a para‑benzoic acid moiety via an amide linkage [1]. The compound exhibits a calculated XLogP3-AA of 2.8 and a topological polar surface area of 92.7 Ų, indicating moderate lipophilicity and balanced hydrogen-bonding capacity [1]. It is commercially available from multiple suppliers at purities ranging from 97% to ≥98%, with reported melting point >280 °C and predicted boiling point 680.9±55.0 °C at 760 mmHg . This compound is distinguished by its specific interaction profile with the orphan G protein‑coupled receptors GPR35 and GPR55, positioning it as a defined pharmacological tool for GPCR research and medicinal chemistry applications.

Why Generic Substitution of 4-(6-Bromo-2-oxo-2H-chromene-3-amido)benzoic acid with Other Coumarin Derivatives May Compromise Experimental Outcomes


Coumarin-3-carboxamide derivatives display remarkable sensitivity to substitution patterns in governing their G protein‑coupled receptor (GPCR) activity profiles [1]. Specifically, the position and nature of halogen substituents, the geometry of the amide linkage, and the presence of acidic functional groups dramatically influence both potency and receptor selectivity [2]. For instance, SAR studies on coumarin‑like diacid derivatives demonstrate that an EC₅₀ shift from low nanomolar (8 nM) to micromolar ranges can result from seemingly minor modifications to the aromatic scaffold [2]. Consequently, a generic coumarin derivative lacking the precise 6‑bromo substitution and para‑benzoic acid amide linkage of CAS 312756‑47‑1 cannot be presumed to replicate its unique GPR35 agonism or GPR55 interaction profile. Substitution with an uncharacterized analog risks introducing off‑target activity, altering potency by orders of magnitude, or entirely ablating the desired pharmacological response.

Quantitative Differentiation of 4-(6-Bromo-2-oxo-2H-chromene-3-amido)benzoic acid: Head‑to‑Head and Cross‑Study Comparator Data


GPR35 Agonist Potency: EC₅₀ of 303 nM Positions Compound as a Moderate‑Potency Tool Distinct from High‑Potency Leads

In a β‑arrestin recruitment assay using human GPR35 expressed in CHO cells, 4‑(6‑Bromo‑2‑oxo‑2H‑chromene‑3‑amido)benzoic acid (reported as CHEMBL2392168) exhibited an EC₅₀ of 303 nM [1]. This value positions the compound as a moderate‑potency agonist relative to the most potent GPR35 agonists identified to date. For comparison, compound 24 from a coumarin‑like diacid series achieved an EC₅₀ of 8 nM in a similar assay format, while pyrroloquinoline quinone (PQQ) displayed an EC₅₀ of 71.4 nM [2]. The approximately 38‑fold lower potency compared to compound 24 and 4‑fold lower potency compared to PQQ defines a distinct pharmacological window that may be advantageous for studies where maximal receptor activation is not desired or where off‑target effects associated with higher potency agonists are to be avoided.

GPCR pharmacology GPR35 agonists coumarin SAR

GPR35 Binding Affinity: pKᵢ of 7.09 (81 nM) Differentiates Compound from High‑Affinity 8‑Benzamidochromen‑4‑one‑2‑carboxylic Acid Derivatives

The compound displays a binding affinity (pKᵢ) of 7.09 for human GPR35, corresponding to a Kᵢ of 81 nM [1]. In comparison, the 8‑benzamidochromen‑4‑one‑2‑carboxylic acid scaffold—a closely related structural class—has yielded agonists with EC₅₀ values as low as 15 nM and affinities in the low nanomolar range [2]. While the 81 nM Kᵢ of the target compound is approximately 5‑fold weaker than the most potent 8‑benzamido derivatives, it remains in a therapeutically relevant affinity range and may offer improved selectivity profiles due to the distinct positioning of the benzamido group on the chromene core.

receptor binding GPR35 affinity coumarin scaffold

GPR55 Interaction Profile: Compound Engages GPR55 with Implied Functional Activity Distinct from Potent GPR55 Antagonists

GLASS database curation confirms that 4‑(6‑Bromo‑2‑oxo‑2H‑chromene‑3‑amido)benzoic acid (CHEMBL2392168) interacts with human GPR55 in addition to its primary GPR35 activity [1]. While quantitative EC₅₀ or IC₅₀ data for this specific compound at GPR55 are not publicly reported, the dual GPR35/GPR55 engagement distinguishes it from selective coumarin‑based GPR55 antagonists. For reference, the coumarin derivative PSB‑SB‑487 acts as a GPR55 antagonist with an IC₅₀ of 113 nM and >110‑fold selectivity over GPR18 [2]. The target compound's GPR55 interaction, though unquantified, implies a functional profile that may be leveraged in polypharmacology studies or as a starting point for GPR55‑directed optimization.

GPR55 GPCR polypharmacology coumarin derivatives

Species‑Dependent GPR35 Potency: 11‑Fold Higher Potency at Human vs. Rat GPR35 Informs Preclinical Model Selection

The compound exhibits pronounced species‑dependent agonist potency at GPR35. At human GPR35, the pEC₅₀ is 6.52 (EC₅₀ = 302 nM), whereas at rat GPR35 the pEC₅₀ is only 5.56 (EC₅₀ = 2.75 μM) [1]. This 11‑fold higher potency for the human receptor indicates significant species‑specific pharmacology that must be accounted for in preclinical study design. Many coumarin‑based GPR35 agonists show similar human/rat selectivity, but the magnitude of the difference for this specific compound (approximately 1 log unit) is quantifiably defined, enabling researchers to adjust dosing strategies or select alternative in vivo models accordingly.

species selectivity GPR35 pharmacology preclinical translation

Physicochemical Signature: XLogP3 of 2.8 and TPSA of 92.7 Ų Distinguish Compound from Less Lipophilic Coumarin‑3‑Carboxamide Analogs

The computed physicochemical properties of 4‑(6‑Bromo‑2‑oxo‑2H‑chromene‑3‑amido)benzoic acid include an XLogP3‑AA of 2.8 and a topological polar surface area (TPSA) of 92.7 Ų [1]. In comparison, the simpler coumarin‑3‑carboxamide core (lacking the 6‑bromo and para‑benzoic acid substituents) would exhibit significantly lower lipophilicity (XLogP ~0.5–1.0) and reduced TPSA [2]. The bromine atom contributes to both increased lipophilicity and potential for halogen bonding, while the carboxylic acid moiety adds polarity and hydrogen‑bonding capacity. These balanced physicochemical parameters place the compound within favorable drug‑like property space (Lipinski compliant), while the bromine substitution provides a synthetic handle for further derivatization and may enhance membrane permeability relative to non‑brominated analogs.

physicochemical properties drug-likeness coumarin derivatives

Optimal Research and Industrial Applications for 4-(6-Bromo-2-oxo-2H-chromene-3-amido)benzoic acid Based on Quantitative Evidence


GPR35 Agonist Screening and Pharmacological Tool Compound Use

With a defined EC₅₀ of 303 nM for human GPR35 and a Kᵢ of 81 nM, this compound serves as a moderate‑potency positive control in GPR35 functional assays [1]. Its 11‑fold lower potency at rat GPR35 (EC₅₀ = 2.75 μM) makes it particularly suitable for human‑focused in vitro studies or for cross‑species selectivity assessments in receptor pharmacology . Researchers investigating GPR35‑mediated signaling in inflammation, metabolic regulation, or cardiovascular biology can utilize this compound as a reference agonist with well‑characterized potency parameters, especially when maximal receptor activation is not required or when studying partial agonist effects.

GPR55 Interaction Studies in Neuroinflammation and Pain Models

The compound's confirmed interaction with human GPR55, as documented in the GLASS database, positions it as a dual GPR35/GPR55 probe [1]. Although quantitative GPR55 potency data are not publicly available, the compound may be employed in exploratory studies examining GPR55‑mediated anti‑neuroinflammatory effects or in experiments designed to dissect GPR35/GPR55 crosstalk in central nervous system and immune cell models. Its coumarin scaffold aligns with a broader class of GPR55‑active compounds shown to reduce neuroinflammation with potentially favorable side‑effect profiles .

Synthetic Chemistry and Probe Development Based on Coumarin Scaffold

The 6‑bromo substituent provides a versatile synthetic handle for further derivatization via palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig, Sonogashira), enabling the generation of focused libraries of coumarin‑3‑carboxamide analogs [1]. The para‑benzoic acid moiety offers a conjugation site for biotinylation, fluorophore attachment, or affinity matrix immobilization, facilitating the development of chemical probes for target identification and engagement studies. Additionally, the compound's well‑defined purity specifications (97–98%) and commercial availability from multiple vendors support reproducible synthetic workflows and quality‑controlled probe development .

Physicochemical Characterization and Quality Control for Research Use

With a reported melting point >280 °C, predicted boiling point of 680.9±55.0 °C, and XLogP3 of 2.8, this compound exhibits defined physicochemical parameters that facilitate method development for analytical chemistry and quality control applications [1]. Its TPSA of 92.7 Ų and hydrogen‑bond donor/acceptor counts support solubility predictions and formulation development for in vitro assays (e.g., DMSO stock solutions). The compound's stability under recommended storage conditions (cool, dry environment) and availability with certificates of analysis (CoA) and safety data sheets (SDS) from reputable suppliers ensure reliable use in regulated research environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(6-Bromo-2-oxo-2H-chromene-3-amido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.